molecular formula C19H19FO3 B2765915 (E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 477870-38-5

(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2765915
CAS RN: 477870-38-5
M. Wt: 314.356
InChI Key: HMMFRVKLCPUEGL-LFYBBSHMSA-N
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Description

(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one, also known as 3-FPP, is a synthetic compound that has been studied for its potential applications in scientific research. 3-FPP is a non-selective agonist of the serotonin 5-HT2A receptor, and has been used in laboratory experiments to study the physiological effects of serotonin receptor activation.

Scientific Research Applications

Application in Organic Solar Cell Material

  • Compound Synthesis for Dye-Sensitized Solar Cells (DSSCs): A study describes the design and synthesis of organometallic compounds related to (E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one for application in DSSCs. These compounds, characterized using various methods, showed enhanced intramolecular charge transfer and improved conversion efficiency in DSSCs due to the presence of a methoxy group (Ainizatul Husna Anizaim et al., 2020).

Exploration of Chemical Properties and Interactions

  • Crystal Structure Analysis: Another study focused on the crystal structure of a compound closely related to (E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one. It provided detailed insights into the molecular structure and intermolecular interactions, contributing to the understanding of such compounds (Xu Liang, 2009).
  • Investigation of Solvent Polarity Effects: Another research examined how solvent polarity affects the photophysical properties of chalcone derivatives, which is relevant for understanding the behavior of similar compounds in various environments (Rekha Kumari et al., 2017).

Potential Medical Applications

  • Exploring Serotonin Receptors in Alzheimer's Disease: A study utilized a compound structurally related to (E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one for imaging serotonin receptors in Alzheimer's disease patients. This highlights the potential of similar compounds in medical diagnostics (V. Kepe et al., 2006).

Insights into Molecular and Crystal Structures

  • Hirshfeld Surface Analysis and PIXEL Calculations: Research on chalcone derivatives, including those with structural similarities to the compound , has provided detailed information on their crystal structures and the importance of dispersion energy in their stability and interactions (L. Gomes et al., 2021).

Synthesis and Spectral Analysis

  • Synthesis and Spectra Properties of pH-Indicators: A fluorescent and colorimetric pH-indicator was synthesized based on a structure similar to the target compound, demonstrating its potential application in chemical sensing and analysis (Z. Kun, 2011).

properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FO3/c1-22-17-10-6-16(7-11-17)19(21)12-5-15-3-8-18(9-4-15)23-14-2-13-20/h3-12H,2,13-14H2,1H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMFRVKLCPUEGL-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

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